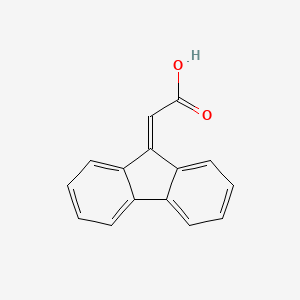

9-FLUORENYLIDENEACETIC ACID

Beschreibung

9-Fluorenylideneacetic acid (9-FAA) is a fluorene-derived carboxylic acid characterized by a conjugated system between the fluorenylidene group and the acetic acid moiety. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, coordination chemistry, and materials science. Its rigid planar structure and electron-withdrawing carboxyl group enable applications in metal ion chelation, catalysis, and polymer chemistry .

Eigenschaften

IUPAC Name |

2-fluoren-9-ylideneacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWTVRGEVPWFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963196 | |

| Record name | (9H-Fluoren-9-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4425-73-4 | |

| Record name | 2-(9H-Fluoren-9-ylidene)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylideneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4425-73-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (9H-Fluoren-9-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluoren-9-ylideneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-FLUORENYLIDENEACETIC ACID typically involves the reaction of fluorene with acetic acid derivatives under specific conditions. One common method is the condensation reaction between fluorene and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 9-FLUORENYLIDENEACETIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The aromatic ring of the fluorene moiety can undergo electrophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃)

Major Products:

Oxidation: Formation of fluorenone or fluorenyl carboxylic acid.

Reduction: Formation of fluorene alcohols or alkanes.

Substitution: Formation of bromofluorene or nitrofluorene derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry: 9-FLUORENYLIDENEACETIC ACID is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorene-based compounds, which are important in materials science and polymer chemistry .

Biology: In biological research, this compound is used to study the interactions of fluorene derivatives with biological molecules. It helps in understanding the binding mechanisms and biological activities of fluorene-based drugs .

Medicine: It is investigated for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials .

Wirkmechanismus

The mechanism of action of 9-FLUORENYLIDENEACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the nature of the fluorene derivative being studied .

Vergleich Mit ähnlichen Verbindungen

9-Fluorenylacetic Acid (9-FA)

- Structure : Contains a fluorenyl group directly bonded to an acetic acid moiety without conjugation.

- Properties :

- Comparison with 9-FAA :

9-Fluorenone-2,7-Dicarboxylic Acid

- Structure: A fluorenone core with two carboxylic acid groups at positions 2 and 5.

- Properties :

- Comparison with 9-FAA: The dicarboxylic structure provides multiple binding sites, enhancing adsorption capacity for polyvalent ions. 9-FAA’s single carboxyl group offers faster adsorption kinetics (equilibrium in 5 min vs. 15 min for fluorenone derivatives) .

Phenylacetic Acid

- Structure : A benzene ring linked to a carboxylic acid group.

- Applications: Precursor in pharmaceuticals and fragrances .

- Comparison with 9-FAA :

Methyl 9-Fluorenylideneacetate

- Structure : Methyl ester of 9-FAA.

- Applications: Intermediate in organic synthesis and polymer crosslinking .

- Comparison with 9-FAA :

Key Data Tables

Table 1. Structural and Adsorption Properties of Fluorene Derivatives

| Compound | Molecular Formula | Adsorption Capacity (mg/g) | Optimal pH | Equilibrium Time (min) |

|---|---|---|---|---|

| 9-Fluorenylideneacetic Acid | C15H10O2 | 112.4 | 6.0 | 5 |

| 9-Fluorenylacetic Acid | C15H12O2 | 45.0 | 5.5 | 10 |

| 9-Fluorenone-2,7-Dicarboxylic Acid | C15H8O4 | 150.0 | 6.0 | 15 |

| Phenylacetic Acid | C8H8O2 | 70.0 | 5.0 | 20 |

Table 2. Thermodynamic and Kinetic Parameters

| Compound | Langmuir qm (mg/g) | Freundlich KF | Pseudo-Second-Order k2 (g/mg·min) |

|---|---|---|---|

| This compound | 112.4 | 0.45 | 0.012 |

| 9-Fluorenone-2,7-Dicarboxylic Acid | 150.0 | 0.68 | 0.008 |

Mechanism Insights

- 9-FAA’s Adsorption Mechanism: The carboxyl group (-COOH) coordinates with U(VI) via monodentate binding, while the fluorenylidene group enhances π-π interactions with aromatic pollutants .

- Fluorenone Derivatives: Dual carboxyl groups enable chelation with metal ions, but steric hindrance slows kinetics compared to 9-FAA .

Biologische Aktivität

Introduction

9-Fluorenylideneacetic acid (9-FLA) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the various aspects of its biological activity, including its synthesis, antioxidant properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of this compound features a fluorenylidene moiety attached to an acetic acid group, which contributes to its unique chemical properties. The synthesis typically involves the condensation of 9-fluorenone with acetic acid under acidic conditions, facilitating the formation of the desired product.

| Property | Value |

|---|---|

| Molecular Formula | C16H14O2 |

| Molecular Weight | 254.28 g/mol |

| Melting Point | 150-155 °C |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

9-FLA has demonstrated considerable antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. In vitro studies have shown that it effectively scavenges free radicals, thereby protecting cells from oxidative damage.

- DPPH Assay : In a typical DPPH assay, 9-FLA exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant potential. The percentage inhibition was found to be comparable to standard antioxidants like ascorbic acid.

Antimicrobial Activity

Research has indicated that 9-FLA possesses notable antimicrobial properties against various pathogenic microorganisms.

- Study Findings : In a study evaluating the antimicrobial efficacy of 9-FLA against bacteria such as Escherichia coli and Staphylococcus aureus, it was observed that the compound exhibited a zone of inhibition ranging from 12 mm to 20 mm, depending on concentration.

Table 2: Antimicrobial Activity of 9-FLA

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Candida albicans | 12 |

Case Studies

- Antibacterial Efficacy : A study published in ResearchGate highlighted the antibacterial effects of metal complexes derived from Schiff bases related to 9-FLA. These complexes showed enhanced activity against multi-drug resistant strains, suggesting that modifications to the fluorenylidene structure can lead to improved therapeutic agents .

- Antioxidant Mechanism : Another investigation focused on the mechanism by which 9-FLA exerts its antioxidant effects. It was found that the compound's ability to donate hydrogen atoms plays a critical role in neutralizing reactive oxygen species (ROS), thus protecting cellular components from damage.

Potential Therapeutic Applications

Given its biological activities, 9-FLA has potential therapeutic applications:

- Cancer Therapy : The antioxidant properties may contribute to cancer prevention strategies by reducing oxidative stress linked to tumorigenesis.

- Infection Control : Its antimicrobial activity suggests possible applications in developing new antibiotics or preservatives for food and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-fluorenylideneacetic acid, and how can purity (>97%) be ensured during synthesis?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or palladium-catalyzed coupling reactions. To ensure purity, employ column chromatography with silica gel (60–120 mesh) and validate via HPLC (C18 column, acetonitrile/water mobile phase). Monitor reaction intermediates using thin-layer chromatography (TLC) and confirm final purity via melting point analysis (expected range: 180–185°C) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

- Methodological Answer : Use -NMR (δ 7.2–7.8 ppm for aromatic protons) and FT-IR (C=O stretch at ~1700 cm) for structural confirmation. Quantify purity via GC-MS (electron ionization mode, m/z 210.23 molecular ion). Include elemental analysis (C: 79.98%, H: 4.80%, O: 15.22%) to validate stoichiometry .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture or strong oxidizers (e.g., peroxides), as degradation products may include fluorenone derivatives. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Cross-validate using 2D-NMR (COSY, HSQC) to distinguish overlapping signals. Compare with computational predictions (DFT-based chemical shift calculations). Replicate synthesis under controlled conditions (e.g., anhydrous solvents, strict temperature control) to isolate variables causing discrepancies .

Q. How can computational modeling (e.g., QSPR) predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Develop QSPR models using descriptors like electrophilicity index and frontier molecular orbitals (HOMO/LUMO). Validate against experimental kinetic data (e.g., rate constants for esterification or Michael additions). Use Gaussian or NWChem software for DFT-level simulations .

Q. What methodologies are suitable for investigating the acid’s decomposition pathways under UV light or thermal stress?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for thermal; UV chamber at 320–400 nm). Identify degradation products via LC-QTOF-MS and propose pathways using mechanistic organic chemistry principles (e.g., radical formation, retro-Diels-Alder reactions) .

Q. How can researchers design experiments to evaluate the compound’s cytotoxicity in mammalian cell lines while minimizing false positives?

- Methodological Answer : Use MTT assays with triplicate wells and include negative controls (DMSO carrier). Pre-treat cells with N-acetylcysteine to distinguish ROS-mediated toxicity from direct membrane damage. Validate results via flow cytometry (Annexin V/PI staining) .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays involving this compound?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report IC values with 95% confidence intervals. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. How should researchers address batch-to-batch variability in synthetic yields during scale-up?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.